molecular formula C10H19NO5 B558113 Boc-O-methyl-L-threonine CAS No. 48068-25-3

Boc-O-methyl-L-threonine

Cat. No. B558113
CAS RN: 48068-25-3
M. Wt: 233.26 g/mol
InChI Key: VWSUOKFUIPMDDX-RQJHMYQMSA-N
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Description

“Boc-O-methyl-L-threonine” is a white to off-white powder . It is a key building block in peptide synthesis . The IUPAC name is (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .


Synthesis Analysis

The manufacturing process of Boc-O-Methyl-L-threonine involves several steps, which include protection of the carboxyl group, methylation of the hydroxyl group, and protection of the amino group . The final product is purified through recrystallization or chromatography .


Molecular Structure Analysis

The molecular formula of Boc-O-Methyl-L-threonine is C10H19NO5 . Its molecular weight is 233.26 g/mol .


Chemical Reactions Analysis

Boc-O-Methyl-L-threonine is a versatile building block that is used in the synthesis of various peptides . It is commonly used in the solid-phase peptide synthesis (SPPS) technique . Boc-O-Methyl-L-threonine is also used in the synthesis of glycopeptides .


Physical And Chemical Properties Analysis

Boc-O-Methyl-L-threonine is soluble in water and organic solvents such as methanol, ethanol, and DMSO . It has a melting point of 97-99°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry , specifically Peptide Synthesis .

Summary of the Application

Boc-O-Methyl-L-threonine is a key building block in peptide synthesis. Peptides are essential molecules that play a crucial role in biological processes such as signaling, regulation, and transportation .

Methods of Application

Boc-O-Methyl-L-threonine is commonly used in the Solid-Phase Peptide Synthesis (SPPS) technique, which is a widely accepted method for producing peptides. SPPS involves the stepwise addition of protected amino acids to a solid resin support .

Results or Outcomes

The use of Boc-O-Methyl-L-threonine in SPPS allows for the production of peptides with a specific sequence, contributing to the understanding and manipulation of biological processes .

Glycopeptide Synthesis

Specific Scientific Field

This application is also part of Biochemistry , specifically in the synthesis of Glycopeptides .

Summary of the Application

Boc-O-Methyl-L-threonine is used in the synthesis of glycopeptides, which are peptides that contain a carbohydrate moiety. Glycopeptides play a vital role in biological processes such as cell-cell recognition, immune response, and protein folding .

Methods of Application

Boc-O-Methyl-L-threonine is used as a building block in the synthesis of glycopeptides because it has a hydroxyl group that can be glycosylated .

Results or Outcomes

The use of Boc-O-Methyl-L-threonine in glycopeptide synthesis contributes to the production and study of these important molecules, enhancing our understanding of their roles in various biological processes .

Proteomics Research

Specific Scientific Field

This application falls under the field of Proteomics .

Summary of the Application

Boc-O-methyl-L-threonine is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application

The specific methods of application in proteomics research can vary widely, but Boc-O-methyl-L-threonine is often used as a building block in the synthesis of complex proteins for study .

Results or Outcomes

The use of Boc-O-methyl-L-threonine in proteomics research contributes to the production and study of proteins, enhancing our understanding of their roles in various biological processes .

Photoresists

Specific Scientific Field

This application falls under the field of Material Science , specifically in the creation of Photoresists .

Summary of the Application

Boc-O-methyl-L-threonine can be used in the creation of photoresists . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .

Methods of Application

The specific methods of application in creating photoresists can vary, but typically involve applying a solution of the photoresist material (which includes Boc-O-methyl-L-threonine) onto the substrate and then selectively exposing this layer to light .

Results or Outcomes

The use of Boc-O-methyl-L-threonine in the creation of photoresists contributes to the production of high-quality, patterned materials used in various industries, including electronics and semiconductors .

Proteomics Research

Specific Scientific Field

This application falls under the field of Proteomics .

Summary of the Application

Boc-O-methyl-L-threonine is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application

The specific methods of application in proteomics research can vary widely, but Boc-O-methyl-L-threonine is often used as a building block in the synthesis of complex proteins for study .

Results or Outcomes

The use of Boc-O-methyl-L-threonine in proteomics research contributes to the production and study of proteins, enhancing our understanding of their roles in various biological processes .

Photoresists

Specific Scientific Field

This application falls under the field of Material Science , specifically in the creation of Photoresists .

Summary of the Application

Boc-O-methyl-L-threonine can be used in the creation of photoresists . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .

Methods of Application

The specific methods of application in creating photoresists can vary, but typically involve applying a solution of the photoresist material (which includes Boc-O-methyl-L-threonine) onto the substrate and then selectively exposing this layer to light .

Results or Outcomes

The use of Boc-O-methyl-L-threonine in the creation of photoresists contributes to the production of high-quality, patterned materials used in various industries, including electronics and semiconductors .

Safety And Hazards

When handling Boc-O-Methyl-L-threonine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

With its exceptional chemical properties and wide-ranging applications, Boc-O-Methyl-L-threonine promises a bright future in the market . As industries continue to seek innovative solutions, this compound presents itself as a valuable tool for researchers, chemists, and manufacturers aiming to stay at the forefront of their respective fields .

properties

IUPAC Name

(2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUOKFUIPMDDX-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572974
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-methyl-L-threonine

CAS RN

48068-25-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48068-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-L-threonine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Jin, AM Decker, VH Makhijani… - Journal of medicinal …, 2018 - ACS Publications
… HBTU-assisted amide coupling between 4-bromoaniline (8a) and N-Boc-O-methyl-l-threonine (12) led to 13, which was subsequently reduced with borane in THF to give amine 14 in 31…
Number of citations: 34 pubs.acs.org
S Park, N Han, J Lee, JN Lee, S An, S Bae - Plants, 2023 - mdpi.com
Hyperpigmentation disorders causing emotional distress require the topical use of depigmenting agents of natural origin. In this study, the anti-melanogenic effects of the Lilium …
Number of citations: 3 www.mdpi.com
AD Brown, SK Bagal, P Blackwell… - Bioorganic & Medicinal …, 2019 - Elsevier
… 14: Using N-boc-O-methyl-l-threonine and an HPLC gradient of 56–85% organic. LCMS t R = 2.53 min; MS m/z 262 [M + H] + HRMS for C 15 H 24 N 3 O 1 MS m/z [M + H] + : Calc’d: …
Number of citations: 17 www.sciencedirect.com
K BAŃKOWSKI - Polish Journal of …, 1988 - Państwowy Zaklad Wydawn …
Number of citations: 0

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